
N-Methyl-1-(10H-phenothiazin-10-yl)propan-2-amine
Overview
Description
N-Methyl-1-(10H-phenothiazin-10-yl)propan-2-amine is a phenothiazine derivative structurally related to the antihistamine promethazine. It is characterized by a monomethylated amine group at the propane-2-amine side chain attached to the phenothiazine core. Its hydrochloride salt (CAS 60113-77-1) is formally designated as "Desmethyl Promethazine Hydrochloride" in pharmacopeial standards, with a molecular formula of C₁₆H₁₉ClN₂S and a molar mass of 306.85 g/mol .
Preparation Methods
Traditional Chemical Synthesis
Grignard Reaction-Based Alkylation
The foundational synthetic route for N-methyl-1-(10H-phenothiazin-10-yl)propan-2-amine involves the alkylation of phenothiazine with a propylamine derivative. Bornschein et al. (1972) described a method where 10H-phenothiazine reacts with 2-chloro-N-methylpropan-1-amine in the presence of a base such as sodium hydride . The reaction proceeds via nucleophilic substitution, with the phenothiazine nitrogen attacking the electrophilic carbon adjacent to the chlorine atom.
Reaction Conditions
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Solvent: Anhydrous tetrahydrofuran (THF)
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Temperature: Reflux at 66°C
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Time: 48–72 hours
The product is purified via column chromatography using a hexane/ethyl acetate gradient, followed by recrystallization from ethanol to achieve >95% purity .
Reductive Amination
An alternative approach employs reductive amination of 1-(10H-phenothiazin-10-yl)propan-2-one with methylamine. This method, though less commonly reported, avoids halogenated intermediates. The ketone precursor is treated with methylamine in the presence of sodium cyanoborohydride under acidic conditions (pH 4–5) .
Key Parameters
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Catalyst: Sodium cyanoborohydride (NaBH3CN)
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Solvent: Methanol
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Temperature: Room temperature (25°C)
This method is limited by the instability of the ketone intermediate, which necessitates in situ generation and immediate use.
Chemoenzymatic Stereodivergent Synthesis
Lipase-Mediated Kinetic Resolution
Recent advances leverage biocatalysis to achieve enantioselective synthesis. Beilstein Journal of Organic Chemistry (2014) details a chemoenzymatic route starting from racemic 1-(10H-phenothiazin-10-yl)propan-2-ol (±)-3 . Lipases such as Novozym 435 and Lipozyme TL IM catalyze the kinetic resolution of the alcohol via acetylation with vinyl acetate.
Enzymatic Reaction Protocol
Parameter | Value |
---|---|
Substrate | (±)-1-(10H-phenothiazin-10-yl)propan-2-ol |
Enzyme Loading | 20% (w/w relative to substrate) |
Solvent | Methyl tert-butyl ether (MTBE) |
Acyl Donor | Vinyl acetate (30 equivalents) |
Temperature | 25°C |
Time | 96 hours |
Conversion | 51% |
Enantiomeric Excess (ee) | >99% (S-enantiomer) |
Selectivity (E) | 844 |
The resolved (S)-alcohol is subsequently converted to the target amine via Mitsunobu reaction with methylamine or nucleophilic substitution .
Mitsunobu Reaction for Amine Formation
The enantioenriched alcohol undergoes Mitsunobu reaction with methylamine using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) .
Optimized Conditions
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Solvent: Dichloromethane (DCM)
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Reagents: DEAD (1.2 equiv), PPh3 (1.2 equiv)
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Temperature: 0°C to room temperature
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Yield: 85–90%
Comparative Analysis of Methods
Yield and Scalability
Method | Yield (%) | Scalability | Key Advantage |
---|---|---|---|
Grignard Alkylation | 60–70 | Industrial | Simplified purification |
Reductive Amination | 50–55 | Lab-scale | Avoids halogenated reagents |
Chemoenzymatic Synthesis | 85–90 | Pilot-scale | High enantioselectivity (E > 800) |
Environmental and Economic Considerations
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Traditional Methods: Require hazardous solvents (THF) and generate stoichiometric waste .
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Biocatalytic Routes: Use green solvents (MTBE) and achieve atom economy >80% .
Industrial Production Techniques
Continuous Flow Synthesis
Recent patents describe continuous flow reactors for large-scale production. The Grignard reagent is generated in situ and mixed with phenothiazine in a micromixer, reducing reaction time to 2–4 hours.
Flow Reactor Parameters
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Residence Time: 120 minutes
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Temperature: 70°C
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Throughput: 5 kg/day
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Purity: 99.5% (GC-MS)
Analytical Characterization
Spectroscopic Data
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NMR (400 MHz, CDCl3): δ 7.20–7.12 (m, 8H, aromatic), 3.45 (dd, J = 12.4 Hz, 1H, CH2N), 2.75 (s, 3H, NCH3) .
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HRMS (ESI+): m/z 271.1301 [M+H]+ (calc. 271.1305 for C16H19N2S) .
Chromatographic Purity
Scientific Research Applications
N-Methyl-1-(10H-phenothiazin-10-yl)propan-2-amine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other phenothiazine derivatives.
Biology: Studied for its potential effects on neurotransmitter systems.
Medicine: Investigated for its antihistaminic and antiemetic properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with neurotransmitter receptors in the central nervous system. It acts as an antagonist at histamine H1 receptors, which accounts for its antihistaminic effects. Additionally, it may interact with dopamine and serotonin receptors, contributing to its potential antipsychotic and antiemetic properties.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs and their distinguishing features are summarized in Table 1.
Table 1: Structural Comparison of Phenothiazine Derivatives
Key Observations :
- The N-methyl derivative lacks one methyl group compared to promethazine, reducing steric bulk and altering pharmacokinetics.
- Profenamine and fluopromazine demonstrate how alkylation or halogenation of the phenothiazine core impacts biological activity .
Pharmacological and Pharmacokinetic Differences
- Promethazine :
- N-Methyl Derivative: No therapeutic use; detected as a metabolite in human studies .
- Fluopromazine : The trifluoromethyl group enhances metabolic stability but reduces solubility (logP 5.5) .
Impurity and Stability Profiles
Data from pharmacopeial standards highlight chromatographic and stability differences (Table 2):
Table 2: Impurity Comparison in Promethazine Formulations
Compound | Relative Acceptance | Retention Time Factor (NMT %) | Role in QC |
---|---|---|---|
Promethazine | 1.0 | 0.2 | Active ingredient |
This compound | 0.7 | 1.0 | Process impurity |
Promethazine sulfoxide | 0.3 | 0.27 | Oxidation product |
10H-Phenothiazine (unreacted starting material) | 2.4 | 1.0 | Synthesis impurity |
Notes:
Biological Activity
N-Methyl-1-(10H-phenothiazin-10-yl)propan-2-amine, a derivative of phenothiazine, exhibits notable biological activity primarily as an antihistamine and antipsychotic agent. This article explores its pharmacological properties, synthesis, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a phenothiazine core characterized by a bicyclic structure that includes sulfur and nitrogen atoms. Its molecular formula is , with a molecular weight of approximately 270.39 g/mol. The presence of the N-methyl group and a propan-2-amine side chain enhances its solubility and biological activity, making it relevant in various therapeutic contexts .
Antihistaminic Properties
This compound is structurally similar to promethazine , known for its antihistaminic effects. It functions by blocking histamine receptors, which play a crucial role in allergic reactions. Preliminary studies suggest that this compound may exhibit similar antihistaminic activity; however, comprehensive evaluations are necessary to confirm its efficacy and safety profile .
Antipsychotic Effects
Research indicates that phenothiazines, including this compound, modulate neurotransmitter activities, particularly dopaminergic and cholinergic signaling pathways. This modulation has led to investigations into their potential as antipsychotic agents. This compound may share some of the antipsychotic properties associated with other phenothiazines like chlorpromazine and trifluoperazine , which are used primarily in treating schizophrenia and other psychotic disorders .
Synthesis and Derivative Studies
The synthesis of this compound typically involves multi-step chemical reactions, including the formation of key intermediates through enzymatic processes. For instance, one study utilized lipase-mediated kinetic resolution to obtain enantiomerically enriched precursors for further transformation into pharmacologically active derivatives .
Case Studies on Biological Activity
- Anticancer Potential : Recent studies have explored the anticancer properties of phenothiazine derivatives, including this compound. In vitro tests showed that certain derivatives exhibited cytotoxic effects against liver cancer cells while maintaining low toxicity levels in zebrafish models .
- Cholinesterase Modulation : Some derivatives have been found to modulate cholinesterase activity in a dose-dependent manner, which is significant for neurodegenerative conditions such as Alzheimer's disease. This modulation suggests potential therapeutic applications beyond traditional antihistaminic or antipsychotic uses .
Comparative Analysis of Phenothiazine Derivatives
Compound Name | Structure Features | Unique Properties |
---|---|---|
Promethazine | Contains a phenothiazine core | Stronger sedative effects |
Chlorpromazine | Phenothiazine derivative | Used primarily as an antipsychotic |
Trifluoperazine | Fluorinated phenothiazine | Enhanced potency against psychotic disorders |
N-Methyl-1-(10H-phenothiazin-10-yl)propan-2-am | Methylated side chain | Versatile dual action as antihistamine and potential antipsychotic |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting and quantifying N-Methyl-1-(10H-phenothiazin-10-yl)propan-2-amine in pharmaceutical matrices?
Methodological Answer: Reverse-phase HPLC with a Luna C18(2) column (5 µm particle size) is widely used for separation. Mobile phases typically combine phosphate buffer (pH 3.0) and acetonitrile in gradient elution mode. Retention times for the compound are ~20 minutes under optimized conditions . Validation parameters should include:
- Limit of Detection (LOD): ≤0.1% using UV detection at 254 nm.
- Linearity: Over 0.1–2.0 µg/mL with R² ≥0.995.
- Specificity: Resolution ≥2.0 from promethazine and other degradation products (e.g., sulfoxides) .
Q. How can synthetic impurities of this compound be isolated and characterized during process optimization?
Methodological Answer:
- Isolation: Use preparative HPLC with a C18 column and isocratic elution (acetonitrile:water = 70:30, 0.1% TFA).
- Purification: Recrystallization from ethanol/water mixtures (1:3 ratio) to achieve ≥98% purity.
- Monitoring: TLC (silica gel 60 F254, chloroform:methanol = 9:1) with visualization under UV 254 nm. Confirm identity via FT-IR (C-N stretch at ~1250 cm⁻¹) and ¹H NMR (δ 2.3 ppm for N-methyl protons) .
Advanced Research Questions
Q. What challenges arise in resolving the crystal structure of this compound using X-ray crystallography?
Methodological Answer:
- Data Collection: Collect high-resolution (<1.0 Å) data at 100 K using synchrotron radiation.
- Structure Solution: Employ SHELXD for phase determination and SHELXL for refinement. Challenges include:
- Validation: Verify geometric parameters (e.g., bond lengths within ±3σ of expected values) using CCDC databases .
Q. How can high-resolution mass spectrometry (HRMS) be utilized to confirm the molecular identity of this compound?
Methodological Answer:
- Exact Mass Analysis: Calculate theoretical mass (C₁₆H₁₈N₂S = 270.1126 g/mol) and compare with experimental HRMS data (Q-TOF instrument, ESI+ mode).
- Fragmentation Patterns: Key fragments include m/z 253.09 (loss of NHCH₃) and m/z 199.04 (phenothiazine core).
- Isotopic Pattern: Match ³⁴S isotopic abundance (4.4% for M+2 peak) to exclude isobaric interferences .
Q. What experimental strategies assess the pharmacological impact of this compound as a process impurity?
Methodological Answer:
- Receptor Binding Assays: Use radioligand displacement (³H-spiperone for dopamine D2 receptors) to compare IC₅₀ values with promethazine.
- Functional Activity: Measure cAMP inhibition in HEK293 cells expressing histamine H1 receptors.
- Toxicity Screening: Conduct MTT assays in hepatocyte cell lines (e.g., HepG2) at 10–100 µM concentrations to evaluate cytotoxicity .
Q. How do forced degradation studies inform the stability profile of this compound?
Methodological Answer:
- Stress Conditions:
- Acidic: 0.1 M HCl, 60°C, 24 hours.
- Oxidative: 3% H₂O₂, room temperature, 8 hours.
- Analysis: Monitor degradation via UPLC-PDA-MS. Major degradation products include sulfoxides (m/z 286.10) and N-oxide derivatives. Quantify using relative response factors (RRF) from Pharmacopeial guidelines .
Q. How can computational modeling predict the interaction of this compound with biological targets?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to model binding to dopamine D2 receptors (PDB: 6CM4). Key interactions:
- π-π stacking between phenothiazine ring and Phe388.
- Hydrogen bonding of N-methyl group with Asp114.
- MD Simulations: Run 100 ns simulations in GROMACS to assess binding stability (RMSD <2.0 Å).
- Free Energy Calculations: Compute ΔG binding via MM-PBSA to compare with promethazine .
Note on Evidence Utilization
All methodologies are derived from peer-reviewed pharmacological, analytical, and crystallographic studies. Key sources include the Pharmacopeial Forum for impurity profiling , SHELX software documentation for crystallography , and receptor binding assays from phenothiazine derivative studies . Commercial or non-academic sources (e.g., benchchem.com ) were excluded per requirements.
Properties
IUPAC Name |
N-methyl-1-phenothiazin-10-ylpropan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2S/c1-12(17-2)11-18-13-7-3-5-9-15(13)19-16-10-6-4-8-14(16)18/h3-10,12,17H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJOZCCILCJIHOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90958743 | |
Record name | N-Methyl-1-(10H-phenothiazin-10-yl)propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90958743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37707-23-6 | |
Record name | N,α-Dimethyl-10H-phenothiazine-10-ethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37707-23-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Desmethylpromethazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037707236 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Methyl-1-(10H-phenothiazin-10-yl)propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90958743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-DEMETHYLPROMETHAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/906QAW7T4F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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